![molecular formula C10H15NO2 B2363902 1-(3-Hydroxypropyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde CAS No. 883543-52-0](/img/structure/B2363902.png)
1-(3-Hydroxypropyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, would consist of a pyrrole ring substituted with methyl, hydroxypropyl, and aldehyde groups. The exact structure would depend on the specific locations of these substitutions .Chemical Reactions Analysis
As a pyrrole derivative, this compound might undergo reactions typical of pyrroles, such as electrophilic substitution. The presence of the aldehyde group could make it reactive towards nucleophiles, and the hydroxypropyl group might be involved in reactions typical of alcohols .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the nature of its substituent groups. For example, the presence of the polar hydroxypropyl and aldehyde groups might increase its solubility in polar solvents .Scientific Research Applications
- Application : Researchers have explored biological routes for 1,3-PDO production using engineered microbial cell factories. These processes utilize glycerol, sugars, and other carbon sources. Recent advancements in metabolic engineering and synthetic biology strategies have improved efficiency and reduced production costs .
- Key Enzyme : The action of the enzyme 1,3-PDO oxidoreductase (encoded by the dhaT gene) converts 3-hydroxypropionaldehyde to 1,3-propanediol .
- Efficient Catalyst : Researchers have developed efficient catalysts, such as H-Mordenite-supported Pt, to enhance glycerol conversion and selectivity toward 1,3-PDO. These catalysts play a crucial role in the synthesis of 1,3-PDO .
Biological Production of 1,3-Propanediol (1,3-PDO)
Catalyst Development
Safety And Hazards
properties
IUPAC Name |
1-(3-hydroxypropyl)-2,5-dimethylpyrrole-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-8-6-10(7-13)9(2)11(8)4-3-5-12/h6-7,12H,3-5H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULBWFTLYEHAPMK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CCCO)C)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Hydroxypropyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde |
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